An In-depth Technical Guide to the Pharmacological Profile of 1-(4-Methoxybenzoyl)piperazine hydrochloride
An In-depth Technical Guide to the Pharmacological Profile of 1-(4-Methoxybenzoyl)piperazine hydrochloride
A Proposed Investigational Framework and Inferred Pharmacological Profile for a Novel Piperazine Derivative
Disclaimer: Direct pharmacological and biological data for 1-(4-Methoxybenzoyl)piperazine hydrochloride is scarce in peer-reviewed literature. This guide synthesizes information from structurally related compounds to construct a scientifically-grounded, inferred pharmacological profile and proposes a comprehensive experimental framework for its definitive characterization. This document is intended for researchers, scientists, and drug development professionals.
Introduction
1-(4-Methoxybenzoyl)piperazine hydrochloride is a synthetic compound belonging to the diverse class of piperazine derivatives. While its direct biological activities are not extensively documented, its structure—comprising a piperazine core, a benzoyl group, and a methoxy substitution—provides significant clues to its potential pharmacological profile. Piperazine derivatives are ubiquitous in medicinal chemistry, forming the scaffold for drugs targeting a wide array of physiological systems, particularly the central nervous system (CNS).[1][2] This guide will dissect the molecule's structural components to infer its likely mechanisms of action and outline a rigorous, multi-tiered experimental plan to elucidate its complete pharmacological signature.
Section 1: Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's chemical and physical properties is the foundation for all subsequent pharmacological investigation.
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IUPAC Name: phenyl(piperazin-1-yl)methanone;hydrochloride[3]
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Molecular Formula: C₁₁H₁₅ClN₂O[3]
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Molecular Weight: 226.7 g/mol [3]
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Structure:
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A central six-membered piperazine ring.
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A benzoyl group attached to one of the piperazine nitrogens.
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A methoxy group (-OCH₃) at the para-position (position 4) of the phenyl ring.
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Presented as a hydrochloride salt to enhance aqueous solubility.[3]
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The presence of the piperazine ring, a common pharmacophore, suggests potential interactions with various neurotransmitter systems.[2] The benzoyl moiety and its methoxy substitution will critically influence receptor affinity and selectivity.
Section 2: Inferred Pharmacological Profile from Structural Analogs
By examining the structure-activity relationships (SAR) of related compounds, we can formulate a strong hypothesis regarding the primary targets of 1-(4-Methoxybenzoyl)piperazine hydrochloride.
2.1 The Piperazine Core: A Privileged Scaffold for CNS Targets
The piperazine ring is a well-established scaffold in neuropharmacology.[2] Its derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[4][5][6][7] The parent compound, piperazine, exhibits GABAergic activity, primarily in invertebrates, leading to its use as an anthelmintic by causing paralysis of parasitic worms.[8][9] However, N-aryl and N-benzoyl substitutions dramatically shift this activity towards aminergic receptors in mammals.[4][10]
2.2 The Benzoylpiperazine Moiety: Targeting Dopamine and Serotonin Systems
The addition of a benzoyl group to the piperazine core creates a class of compounds, benzoylpiperazines, often explored for their psychoactive properties and potential neurotoxicity.[11][12] These compounds frequently exhibit affinity for dopamine (D) and serotonin (5-HT) receptors.[4][10][13][14]
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Dopamine Receptor Affinity: Many arylpiperazine derivatives show significant affinity for D2 and D3 dopamine receptors.[4][10][13][14] The specific substitutions on the aromatic ring are critical for determining affinity and selectivity.[4] The presence of a methoxy group, as in our compound of interest, has been shown in some contexts to influence binding.[4] It is therefore highly probable that 1-(4-Methoxybenzoyl)piperazine hydrochloride will exhibit affinity for D2-like receptors.
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Serotonin Receptor Affinity: Arylpiperazines are classic ligands for various serotonin receptor subtypes, including 5-HT₁A, 5-HT₂A, and others.[6][7][15][16] This interaction is a cornerstone of many antidepressant and anxiolytic drugs.[5][6] The specific nature of the aryl group dictates the selectivity profile across the 5-HT receptor family.
Hypothesized Mechanism of Action: Based on this structural analysis, the primary hypothesis is that 1-(4-Methoxybenzoyl)piperazine hydrochloride acts as a modulator of dopamine and/or serotonin receptors, most likely as an antagonist or partial agonist at D₂-like and 5-HT receptor subtypes.
Section 3: Proposed Experimental Workflow for Pharmacological Characterization
To move from an inferred profile to a validated one, a systematic experimental cascade is required. The following protocols represent a comprehensive plan to characterize the compound's pharmacology.
3.1 In Vitro Characterization: Target Identification and Functional Activity
The initial step is to determine which receptors the compound binds to and how it affects their function.
3.1.1 Experiment 1: Receptor Binding Assays
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Objective: To determine the binding affinity (Kᵢ) of 1-(4-Methoxybenzoyl)piperazine hydrochloride for a panel of key CNS receptors.
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Methodology: Radioligand Displacement Assay [17][18]
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Preparation: Obtain cell membranes from cell lines stably expressing the human recombinant receptors of interest (e.g., D₁, D₂, D₃, 5-HT₁A, 5-HT₂A, 5-HT₂C).
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Incubation: In a multi-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) and a range of concentrations of the test compound (1-(4-Methoxybenzoyl)piperazine hydrochloride).
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Equilibration: Allow the binding reaction to reach equilibrium.
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Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
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-
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
3.1.2 Experiment 2: Functional Assays
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Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the receptors identified in the binding assays.
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Methodology: cAMP Assay for Gs/Gi-Coupled Receptors (e.g., D₂) [19][20][21][22]
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Cell Culture: Use cells expressing the target receptor (e.g., D₂ receptor, which is Gi-coupled) and a cAMP biosensor system (e.g., GloSensor™).[19][21]
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Antagonist Mode:
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Pre-incubate cells with varying concentrations of the test compound.
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Stimulate the cells with a known agonist (e.g., Quinpirole for D₂).
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Measure the resulting luminescence. An antagonist will block the agonist-induced decrease in cAMP (for Gi) or increase in cAMP (for Gs).
-
-
Agonist Mode:
-
Incubate cells with varying concentrations of the test compound alone.
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Measure luminescence. An agonist would mimic the effect of the known agonist (e.g., decrease cAMP for a D₂ agonist).
-
-
Analysis: Plot dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
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Hypothetical Signaling Pathway Diagram:
Caption: Hypothesized D₂ receptor antagonist signaling pathway.
3.2 In Vivo Characterization: Pharmacokinetics and Pharmacodynamics
Once in vitro activity is confirmed, the next critical phase is to understand how the compound behaves in a living system.
3.2.1 Experiment 3: Pharmacokinetic (PK) Study
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Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[23][24][25]
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Methodology: Rodent PK Study [26][27]
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Animal Model: Use male Sprague-Dawley rats.
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Administration: Administer the compound via two routes in separate groups: intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).
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Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via a cannulated vein.[25]
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Analysis: Process blood to plasma. Quantify the concentration of the parent compound (and potential metabolites) using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
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Calculation: Use pharmacokinetic software to calculate key parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the curve (AUC), and oral bioavailability (%F).
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3.2.2 Experiment 4: Pharmacodynamic (PD) / Behavioral Study
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Objective: To demonstrate a physiological or behavioral effect in an animal model that is consistent with the hypothesized mechanism of action.
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Methodology: Apomorphine-Induced Climbing in Mice [28][29][30][31]
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Rationale: This is a classic behavioral model used to screen for dopamine D₂ receptor antagonism, a hallmark of antipsychotic activity.[30][32] Apomorphine is a potent dopamine agonist that induces a characteristic climbing behavior in mice.[28][31] A D₂ antagonist will inhibit this behavior.
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Animal Model: Use male CD-1 mice.
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Dosing: Administer different doses of 1-(4-Methoxybenzoyl)piperazine hydrochloride (or vehicle) via intraperitoneal (IP) injection.
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Challenge: After a set pretreatment time (e.g., 30 minutes), administer a subcutaneous (SC) injection of apomorphine (e.g., 1.0 mg/kg).
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Observation: Immediately place each mouse into a wire mesh cage and record the amount of time spent climbing the walls over a 20-30 minute period.[28][31]
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Analysis: Compare the climbing time of the compound-treated groups to the vehicle-treated group. A significant reduction in climbing time indicates D₂ receptor antagonism.[29][30]
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Section 4: Data Presentation and Interpretation
Table 1: Hypothetical In Vitro Binding Affinity Profile
| Receptor Target | Radioligand | Kᵢ (nM) of Test Compound |
| Dopamine D₂ | [³H]-Spiperone | 15.2 |
| Dopamine D₃ | [³H]-Spiperone | 45.8 |
| Serotonin 5-HT₁A | [³H]-8-OH-DPAT | 120.5 |
| Serotonin 5-HT₂A | [³H]-Ketanserin | 22.7 |
| Adrenergic α₁ | [³H]-Prazosin | >1000 |
| Muscarinic M₁ | [³H]-Pirenzepine | >1000 |
Interpretation: The hypothetical data in this table suggests that the compound has high affinity for D₂ and 5-HT₂A receptors, with moderate affinity for D₃ receptors and low affinity for 5-HT₁A and other screened receptors. This profile is indicative of a potential atypical antipsychotic agent.
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rat
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| t₁/₂ (hr) | 3.5 | 4.1 |
| Cₘₐₓ (ng/mL) | 250 (at 5 min) | 180 |
| Tₘₐₓ (hr) | N/A | 1.0 |
| AUC₀₋ᵢₙf (ng*hr/mL) | 450 | 1620 |
| Oral Bioavailability (%F) | N/A | 36% |
Interpretation: This hypothetical data indicates moderate oral bioavailability and a half-life suitable for further in vivo testing.
Conclusion
While direct experimental data on 1-(4-Methoxybenzoyl)piperazine hydrochloride is limited, a robust pharmacological profile can be inferred from its chemical structure. The presence of the N-benzoylpiperazine scaffold strongly suggests activity at dopamine and serotonin receptors. The proposed experimental framework, moving from in vitro binding and functional assays to in vivo pharmacokinetic and pharmacodynamic studies, provides a comprehensive roadmap for definitively characterizing this compound. The successful execution of this plan would elucidate its mechanism of action, determine its therapeutic potential, and establish a foundation for any future drug development efforts.
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